Magnesium phthalocyanine
Overview
Description
Magnesium Phthalocyanine is used in preparing membrane sensors for cyanide ions . It is a part of the metal phthalocyanine class of compounds that have interesting properties like chemical inertness, excellent thermal stability, high coloring properties, catalytic activity, semiconductivity, and photoconductivity .
Synthesis Analysis
Magnesium Phthalocyanine can be synthesized from phthalonitriles with regularly varying peripheral phenoxyl substituents obtained by nucleophilic substitution of the nitro group/bromine atom with fragments of phenol derivatives . Another method involves the synthesis of 2 (3),9 (10),16 (17),23 (24)-tetrakis-2,6-dimethoxyphenoxy substituted magnesium (II) phthalocyanine .
Molecular Structure Analysis
The molecular formula of Magnesium Phthalocyanine is C32H16MgN8. It has an average mass of 536.828 Da and a Monoisotopic mass of 536.134827 Da .
Chemical Reactions Analysis
Magnesium Phthalocyanine is known to demetallate to metal-free ligands in acidic environments . The mechanism of the demetallation in organic solvents is based on an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .
Physical And Chemical Properties Analysis
Magnesium Phthalocyanine has remarkable chemical, mechanical, and thermal stability . It has strong absorption in the visible region, making it an effective electron donor .
Scientific Research Applications
Cancer Cell Cytotoxicity and Apoptotic Effects : Magnesium phthalocyanine has been studied for its cytotoxic and apoptotic activities against various cancer cell lines. Research by Yabaş, Sahin-Bolukbasi, and Şahin-İnan (2021) demonstrated that a water-soluble magnesium phthalocyanine had concentration and time-dependent cytotoxic activities against human breast and prostate cancer cells while displaying lower toxicity against healthy cells (Yabaş, Sahin-Bolukbasi, & Şahin-İnan, 2021).
Antimicrobial and Anticancer Photodynamic Activity : Długaszewska et al. (2017) synthesized a novel phthalocyanine derivative with antimicrobial and anticancer photodynamic activities. It showed excellent photodynamic activity against various bacteria and fungi, as well as against specific cancer cell lines (Długaszewska et al., 2017).
Photodynamic Anticancer Activity : Macháček et al. (2015) synthesized novel zinc, magnesium, and metal-free octasubstituted phthalocyanine photosensitizers, investigating their photophysical properties and photodynamic anticancer activity. They found that magnesium complexes were not active against cancer cells, unlike zinc complexes (Macháček et al., 2015).
Photophysical and Photochemical Properties : Arslanoğlu and Nyokong (2011) reported on the synthesis and photophysical properties of unsymmetrically substituted magnesium phthalocyanines, analyzing their potential as photosensitizers in photodynamic therapy (Arslanoğlu & Nyokong, 2011).
Photodynamic Therapy of Cancer : Łapok et al. (2014) focused on the synthesis of magnesium phthalocyanine and its application in photodynamic therapy, including its ability to generate singlet oxygen (Łapok et al., 2014).
Aggregation in Aqueous Solutions : Gol’dshleger et al. (2014) studied the aggregation of magnesium phthalocyanine in solutions of biocompatible anionic surfactant, sodium deoxycholate, highlighting its potential for fluorescent diagnosis and photodynamic therapy (Gol’dshleger et al., 2014).
Photodynamic Antimicrobial Therapy : Ziental et al. (2022) characterized magnesium phthalocyanine and its use in photodynamic antimicrobial therapy against various antibiotic-resistant microorganisms (Ziental et al., 2022).
Liquid Deposition for Organic Semiconductors : Ran et al. (2020) explored a liquid deposition method to prepare magnesium phthalocyanine film for use in organic semiconductors, investigating its excited state dynamics (Ran et al., 2020).
Spectroscopic and Photoelectrochemical Characterization : Ingrosso et al. (2006) investigated the optical properties of magnesium phthalocyanine, focusing on its photoelectrochemical behaviors in layer-by-layer hybrid junctions with nano-oxides (Ingrosso et al., 2006).
Photodynamic Activity Against Cancer Cells : Skupin-Mrugalska et al. (2018) studied the photodynamic activity of magnesium phthalocyanine derivatives against oral cancer cell lines, evaluating their effectiveness when incorporated into liposomes (Skupin-Mrugalska et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
magnesium;2,11,20,29-tetraza-37,39-diazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2/p+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQREIWCURIAMA-UHFFFAOYSA-P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=[NH+]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=[NH+]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18MgN8+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple powder; [Alfa Aesar MSDS] | |
Record name | Magnesium phthalocyanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(SP-4-1)-(29H,31H-phthalocyaninato(2-)-N(29),N(30),N(31),N(32))magnesium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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